REACTION_SMILES
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[CH3:25][C:26](=[O:27])[CH3:28].[c:1]1([CH2:7][O:8][c:9]2[cH:10][c:11]([CH2:23][OH:24])[n:12][cH:13][c:14]2[O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][O:8][c:9]2[cH:10][c:11]([CH:23]=[O:24])[n:12][cH:13][c:14]2[O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc(OCc2ccccc2)c(OCc2ccccc2)cn1
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Name
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Type
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product
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Smiles
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O=Cc1cc(OCc2ccccc2)c(OCc2ccccc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |